Cas no 74651-77-7 ((E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide)

74651-77-7 structure
Nome del prodotto:(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
- (2E)-[({[(2-Methyl-2-propanyl)oxy]carbonyl}oxy)imino](phenyl)acet onitrile
- 58632-95-4
- Z1741969870
- B0988
- Benzeneacetonitrile,1-dimethylethoxy)carbonyl]oxy]imino]-
- tert-butyl [cyano(phenyl)methylidene]amino carbonate
- carbonic acid tert-butyl [(cyano-phenyl-methylene)amino] ester
- BENZENEACETONITRILE, .ALPHA.-((((1,1- DIMETHYLETHOXY)CARBONYL)OXY)IMINO)-
- F039SLP7BB
- 2-(Boc-oxyimino)-2-phenylacetonitrile
- N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
- 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
- 2-(Boc-oxyimino)-2-phenylacetonitrile, 99%
- EN300-199669
- CS-W012697
- MFCD00001863
- 2-(t-Butoxycarbonyloxyimino)-2-phenylacetonitrile
- NSC328381
- Boc-on
- LS-14207
- TERT-BUTYL .ALPHA.-CYANOBENZYLAMINYL CARBONATE
- tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate
- 2-(BOC-OXYIMINO)-2-PHENYLACETONITRILE [MI]
- Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
- 2-[[[(tert-Butoxy)carbonyl]oxy]imino]-2-phenylacetonitrile
- 2-(tert-butyloxycarbonyloxyimino)-2-phenylacetonitrile
- SCHEMBL73083
- 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
- NSC-328381
- AKOS015924184
- 74651-77-7
- BOC-ON (N-tert-Butoxycarbonyloxyimino-2- phenylacetonitrile)
-
- Inchi: InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
- Chiave InChI: QQWYQAQQADNEIC-RVDMUPIBSA-N
- Sorrisi: CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 246.10000
- Massa monoisotopica: 246.10044231g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 367
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 71.7Ų
Proprietà sperimentali
- PSA: 71.68000
- LogP: 2.86598
(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide Letteratura correlata
-
1. Use of the cyclopropylcarbinyl test to detect a radical-like intermediate in penicillin biosynthesisJack E. Baldwin,Robert M. Adlington,Barbara P. Domayne-Hayman,Graham Knight,Hong-Hoi Ting J. Chem. Soc. Chem. Commun. 1987 1661
74651-77-7 ((E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide) Prodotti correlati
- 2308464-76-6((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)
- 1404431-47-5(7-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one)
- 1805273-14-6(2-(Difluoromethyl)-6-methylpyridine-4-carbonyl chloride)
- 1225902-38-4(5-fluoro-2-(5-fluoro-2-hydroxyphenyl)benzoic acid)
- 1401664-90-1([(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)
- 392311-74-9(N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)glycine)
- 1656245-26-9(rac-(1R,2R)-2-(2-bromo-4,5-difluorophenyl)cyclopropane-1-carboxylic acid)
- 1805511-20-9(2,3-Bis(trifluoromethyl)-4-ethylbenzoyl chloride)
- 627836-52-6(2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one)
- 681223-13-2(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
